molecular formula C16H8Cl2N2O2 B13641716 (Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione

(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione

Cat. No.: B13641716
M. Wt: 331.1 g/mol
InChI Key: OVYJVQMDQIHIRD-UHFFFAOYSA-N
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Description

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the family of isoindigo derivatives, which are characterized by their conjugated systems and electron-withdrawing groups. These properties make them valuable in the development of organic semiconductors, dyes, and other advanced materials.

Preparation Methods

The synthesis of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione typically involves the reaction of oxindole with glyoxal under reflux conditions in methanol. This method yields a small library of N,N’-substituted derivatives with yields ranging from 60% to 70% . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and dyes. Its unique electronic properties make it valuable in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . In biology and medicine, (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione has been studied for its potential anticancer and antimicrobial properties. Its ability to interact with biological molecules and inhibit specific enzymes makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing groups and conjugated system allow it to interact with electron-rich sites in biological molecules, leading to the inhibition of specific enzymes and pathways. This interaction can result in the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is similar to other isoindigo derivatives, such as (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) and (E)-6,6’-bis(benzyloxy)-[2,2’-biindolinylidene]-3,3’-dione These compounds share similar structural features and electronic properties, but (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms

Properties

Molecular Formula

C16H8Cl2N2O2

Molecular Weight

331.1 g/mol

IUPAC Name

2-(5,6-dichloro-2-hydroxy-1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H8Cl2N2O2/c17-9-5-8-12(6-10(9)18)20-16(22)13(8)14-15(21)7-3-1-2-4-11(7)19-14/h1-6,20,22H

InChI Key

OVYJVQMDQIHIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Origin of Product

United States

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